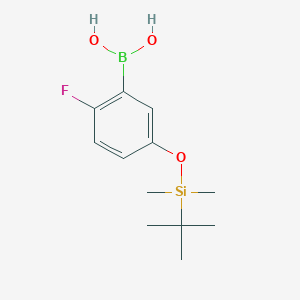

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid

Übersicht

Beschreibung

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyloxy group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the boronic acid moiety. A common synthetic route includes:

Protection of Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.

Introduction of Boronic Acid: The protected phenol is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Oxidation: Phenols or quinones.

Reduction: Boranes or borohydrides.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features several functional groups that enhance its reactivity:

- Boronic Acid Group : Essential for interactions with diols and nucleophiles.

- Fluorine Atom : Increases acidity and lipophilicity, improving binding to biological targets.

- t-Butyldimethylsilyloxy Group : Provides stability and affects the compound's reactivity.

The molecular formula is , which contributes to its diverse applications.

Organic Synthesis

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid is widely used as a building block in organic synthesis. It participates in various reactions, notably:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds by coupling with aryl halides using palladium catalysts. It is a fundamental method in organic chemistry for constructing complex molecules .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides. |

| Oxidation | Converts boronic acids to phenols using oxidizing agents. |

| Nucleophilic Substitution | Involves substitution of fluorine or trifluoromethyl groups. |

Biological Applications

The compound's ability to form reversible covalent bonds with diols makes it valuable in biological research:

- Fluorescent Probes : Utilized in the development of sensors for detecting biomolecules, particularly sugars, due to its selective binding properties.

- Antimicrobial Activity : Studies have shown that derivatives exhibit moderate activity against microorganisms such as Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potential effectiveness compared to existing treatments like Tavaborole.

| Microorganism | MIC (µg/mL) | Comparison to Tavaborole |

|---|---|---|

| Candida albicans | Moderate | Lower efficacy |

| Escherichia coli | Moderate | Lower efficacy |

| Bacillus cereus | Lower | More effective |

Industrial Applications

In industry, this compound is explored for its role in producing advanced materials:

- Polymer Production : Its reactivity allows incorporation into polymers, enhancing material properties.

- Electronic Components : Utilized in developing electronic materials due to its stability and chemical properties .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using various bases and palladium catalysts, leading to high yields of desired products.

Case Study 2: Development of Fluorescent Sensors

Research focused on creating fluorescent sensors using this boronic acid derivative. The sensors were designed to detect glucose levels, showcasing the compound's ability to selectively bind and fluoresce upon interaction with sugars, indicating potential applications in medical diagnostics.

Wirkmechanismus

The mechanism of action of 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The tert-butyldimethylsilyloxy group provides steric protection, enhancing the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the tert-butyldimethylsilyloxy and fluorine substituents, making it less sterically hindered and less reactive in certain contexts.

2-Fluorophenylboronic Acid: Similar structure but without the tert-butyldimethylsilyloxy group, leading to different reactivity and stability profiles.

3-(T-Butyldimethylsilyloxy)phenylboronic Acid: Similar but with the silyloxy group in a different position, affecting its chemical behavior.

Uniqueness

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid is unique due to the combination of the boronic acid, fluorine, and tert-butyldimethylsilyloxy groups. This combination provides a unique set of chemical properties, including enhanced stability, reactivity, and potential for forming complex molecular structures .

Biologische Aktivität

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article delves into the compound's biological mechanisms, research findings, and its implications in various therapeutic applications.

- Molecular Formula : CHBFOSi

- Molecular Weight : 270.18 g/mol

- CAS Number : 1150114-53-6

The biological activity of this compound is primarily attributed to its interaction with specific proteins and cellular pathways:

- Target Proteins : The compound has been shown to interact with heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stability. Inhibition of Hsp90 can lead to the degradation of client oncoproteins, thereby inducing apoptosis in cancer cells .

-

Biochemical Pathways :

- Cell Cycle Control : By modulating Hsp90 activity, the compound can influence cell cycle progression, potentially leading to cell cycle arrest in cancerous cells.

- Signal Transduction : The alteration of Hsp90 function may affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .

Anticancer Activity

Research has demonstrated that phenylboronic acids, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of substituted phenylboronic acids in inhibiting Hsp90, which resulted in enhanced cytoprotective activity against glucose-induced neuronal death . The introduction of electronegative atoms at specific positions on the aromatic ring was found to improve binding affinity and efficacy.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies indicate moderate activity against various pathogens including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these microorganisms suggest that the compound could serve as a promising template for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[5-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14)10(8-9)13(15)16/h6-8,15-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKUASQVDUTDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BFO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675010 | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-53-6 | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.